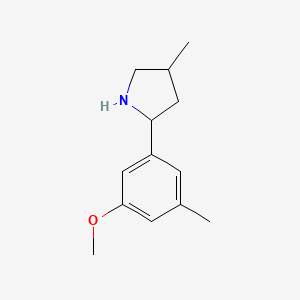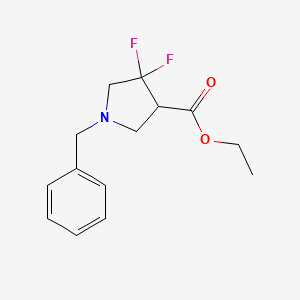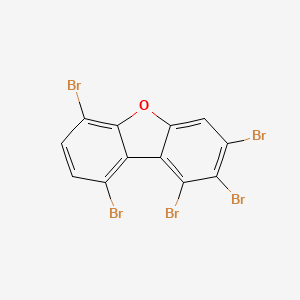
1-Ethyl-4-methylquinoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-methylquinoline-2(1H)-thione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-methylquinoline-2(1H)-thione typically involves the reaction of 4-methylquinoline with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the ethylation process. The thione group is introduced through a subsequent reaction with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-methylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-4-methylquinoline-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties. Studies have shown that quinoline derivatives can inhibit the growth of various pathogens.
Medicine: Explored for its potential use in drug development. Quinoline derivatives are known for their therapeutic properties, including antimalarial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-methylquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in pathogens. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Methylquinoline: Shares a similar quinoline core structure but lacks the ethyl and thione groups.
1-Ethylquinoline: Similar to 1-Ethyl-4-methylquinoline-2(1H)-thione but without the methyl and thione groups.
2-Methylquinoline: Another quinoline derivative with a methyl group at the 2-position.
Uniqueness: this compound stands out due to its unique combination of ethyl, methyl, and thione groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
1-ethyl-4-methylquinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-3-13-11-7-5-4-6-10(11)9(2)8-12(13)14/h4-8H,3H2,1-2H3 |
Clave InChI |
LPFJBFQOWNDNQQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=CC1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


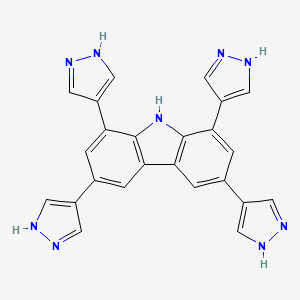
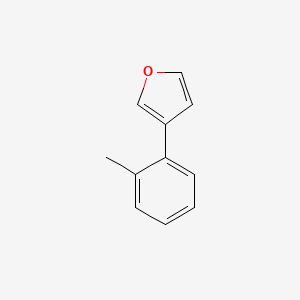
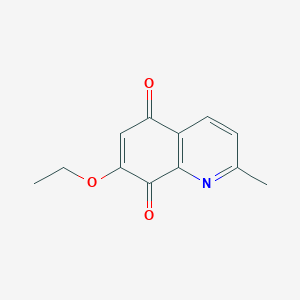
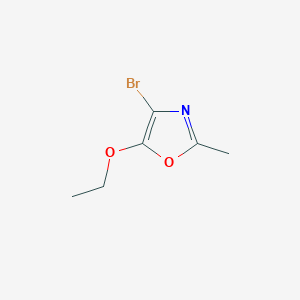
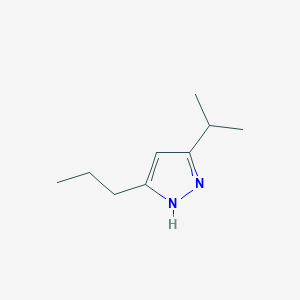

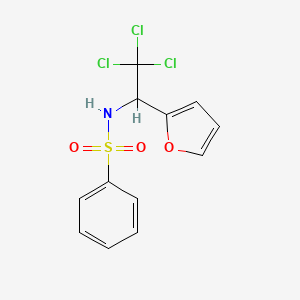
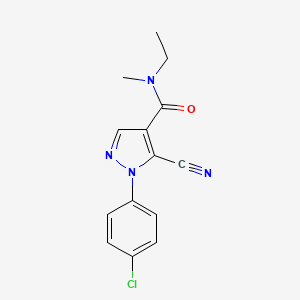
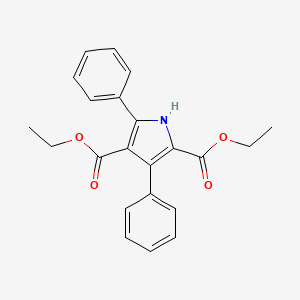
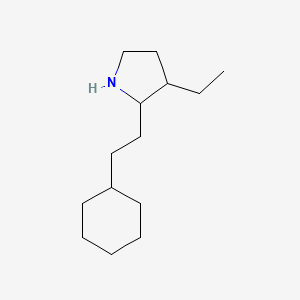
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
